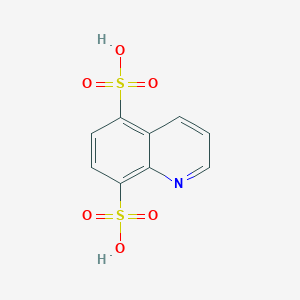

Quinoline-5,8-disulfonic acid

CAS No.: 5825-30-9

Cat. No.: VC15901379

Molecular Formula: C9H7NO6S2

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5825-30-9 |

|---|---|

| Molecular Formula | C9H7NO6S2 |

| Molecular Weight | 289.3 g/mol |

| IUPAC Name | quinoline-5,8-disulfonic acid |

| Standard InChI | InChI=1S/C9H7NO6S2/c11-17(12,13)7-3-4-8(18(14,15)16)9-6(7)2-1-5-10-9/h1-5H,(H,11,12,13)(H,14,15,16) |

| Standard InChI Key | QHFXNJOLPYEQAL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)S(=O)(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Quinoline-5,8-disulfonic acid belongs to the quinoline sulfonic acid family, with a molecular formula of and a molecular weight of 289.28 g/mol . The compound’s structure consists of a quinoline backbone—a bicyclic system comprising a benzene ring fused to a pyridine ring—with sulfonic acid () groups substituted at the 5th and 8th positions. This substitution pattern introduces significant polarity and acidity, as evidenced by its computed topological polar surface area of 138 Ų .

Table 1: Key Physical and Chemical Properties

The compound’s sulfonic acid groups contribute to its strong acidic nature, with each group capable of donating protons in aqueous solutions. This property is critical for its reactivity in synthesis and applications requiring ionic interactions.

Synthesis and Production Methods

Industrial Sulfonation Processes

The synthesis of quinoline sulfonic acids typically involves the sulfonation of quinoline using oleum (fuming sulfuric acid). A patented method for producing 8-hydroxyquinoline and nicotinic acid describes a continuous sulfonation process where quinoline reacts with oleum containing 50–65% sulfur trioxide () at 120–180°C . Although this patent focuses on 8-sulfonic acid derivatives, the methodology can be extrapolated to 5,8-disulfonic acid synthesis by adjusting reaction conditions to favor disubstitution. Key steps include:

-

Sulfonation: Quinoline is treated with excess oleum to ensure complete sulfonation at both the 5th and 8th positions.

-

Precipitation: Water is added to the reaction mixture to precipitate the disulfonic acid, which is then isolated via filtration .

-

Purification: The crude product is washed to remove residual sulfuric acid and byproducts .

Laboratory-Scale Synthesis

Chemical Properties and Reactivity

Acid-Base Behavior

The dual sulfonic acid groups confer strong acidity, with each group having a pKa typically below 1. This makes quinoline-5,8-disulfonic acid highly soluble in water and polar solvents. The compound can act as a Brønsted acid, donating protons to form salts with bases such as sodium hydroxide or lithium carbonate .

Industrial and Research Applications

Colorant Stabilization

A notable application of quinoline-5,8-disulfonic acid is its use as a stabilizer in azine dyes. Its lithium salt (iso-quinoline-5,8-disulfonic acid dilithium salt) has been patented for enhancing the stability of colorants against photodegradation and thermal decomposition . The sulfonate groups likely act as radical scavengers, mitigating oxidative damage to dye molecules.

Biochemical Research

While not directly cited in the provided sources, sulfonated quinolines are often explored as enzyme inhibitors or fluorescent probes due to their aromaticity and ionic character. Future research could investigate its interactions with biological macromolecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume